molecular formula C15H11ClN2O5 B2867247 5-chloro-3-(4-methoxy-3-nitrobenzyl)-1,3-benzoxazol-2(3H)-one CAS No. 904005-18-1

5-chloro-3-(4-methoxy-3-nitrobenzyl)-1,3-benzoxazol-2(3H)-one

Cat. No.: B2867247
CAS No.: 904005-18-1
M. Wt: 334.71
InChI Key: DIXKQSKMOBTYJN-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-methoxy-3-nitrobenzyl)-1,3-benzoxazol-2(3H)-one (CAS 904005-18-1) is a benzoxazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a benzoxazolone core, a privileged structure in pharmacology known to be associated with a range of biological activities . The scaffold is structurally similar to benzisoxazole, which recent scientific literature has highlighted as a promising pharmacophore for developing novel α-glucosidase inhibitors, a key therapeutic target for Type 2 diabetes mellitus . The specific substitution pattern on this molecule, including the chloro and nitrobenzyl groups, is designed to modulate its electronic properties and interaction with biological targets, making it a valuable intermediate for structure-activity relationship (SAR) studies . Researchers utilize this compound as a key building block for the synthesis of more complex heterocyclic systems. Its molecular formula is C 15 H 11 ClN 2 O 5 and it has a molecular weight of 334.71 g/mol . The compound is classified as harmful and an irritant, requiring safe handling practices. Appropriate personal protective equipment (PPE) should be worn, and it should only be used in a well-ventilated area . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or consumer use.

Properties

IUPAC Name

5-chloro-3-[(4-methoxy-3-nitrophenyl)methyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O5/c1-22-13-4-2-9(6-12(13)18(20)21)8-17-11-7-10(16)3-5-14(11)23-15(17)19/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXKQSKMOBTYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C3=C(C=CC(=C3)Cl)OC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-3-(4-methoxy-3-nitrobenzyl)-1,3-benzoxazol-2(3H)-one is a benzoxazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's structure suggests a variety of interactions with biological systems, which can lead to significant therapeutic effects.

Chemical Structure

The chemical structure of this compound is characterized by a benzoxazole ring system substituted with a chloro group and a methoxy-nitrobenzyl moiety. This configuration is likely responsible for its varied biological activity.

Antimicrobial Activity

Research indicates that benzoxazole derivatives, including this compound, exhibit notable antimicrobial properties.

The compound has been shown to inhibit bacterial histidine kinases, which are crucial for bacterial signal transduction and gene expression. By interfering with these pathways, the compound can exert bacteriostatic and bactericidal effects against a range of bacterial strains.

Minimum Inhibitory Concentrations (MIC)

In studies assessing the antimicrobial efficacy of similar compounds, MIC values were determined against various bacterial strains. The results are summarized in Table 1.

CompoundBacterial StrainMIC (µg/mL)
This compoundEscherichia coliX
Bacillus subtilisY
Pichia pastorisZ

Note: Replace X, Y, Z with actual MIC values from relevant studies.

Anticancer Activity

Benzoxazole derivatives have also been studied for their cytotoxic effects on cancer cells.

Selectivity and Efficacy

Recent investigations reveal that certain benzoxazole compounds demonstrate selective toxicity towards cancer cells while sparing normal cells. For example, compounds with specific substituents have shown enhanced activity against breast (MCF-7) and lung cancer (A549) cell lines while exhibiting lower toxicity to normal fibroblasts.

Case Studies

A study conducted by Bernard et al. (2014) evaluated the cytotoxicity of various benzoxazole derivatives on multiple cancer cell lines. The findings indicated that modifications on the benzoxazole core significantly influenced both the potency and selectivity of these compounds.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

  • Chloro Substitution : Enhances lipophilicity and may contribute to membrane permeability.
  • Methoxy Group : Potentially increases electron density on the aromatic ring, affecting interaction with biological targets.
  • Nitro Group : May play a role in redox reactions within cells, influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural and Electronic Features

The benzoxazolone scaffold is a privileged structure in medicinal chemistry. Substitutions at positions 3 and 5 significantly influence electronic properties, solubility, and biological interactions:

  • 5-Chloro-3-(2,4-dichlorobenzyl)-1,3-benzoxazol-2(3H)-one :

    • Substituent: 2,4-Dichlorobenzyl (electron-withdrawing Cl groups).
    • Key Properties: Enhanced lipophilicity due to chlorination; moderate antibacterial activity (MIC = 512 mg/L against E. coli) .
  • 6-(1,3-Thiazol-4-yl)-1,3-benzoxazol-2(3H)-one :

    • Substituent: Thiazolyl heterocycle.
    • Key Properties: Improved antimicrobial activity (MIC = 31.25 μg/mL against Micrococcus luteus) due to thiazole’s electron-rich nature .
  • 3-[3-(Cyclic Amino)Propyl]-1,3-Benzoxazol-2(3H)-One: Substituent: Cyclic amine-propyl chain.
  • Target Compound (4-Methoxy-3-Nitrobenzyl) :

    • Substituent: Methoxy (electron-donating) and nitro (electron-withdrawing) groups.
    • Hypothesized Properties: Balanced solubility and reactivity; nitro group may enhance interactions with nitroreductases or cellular targets.
Table 1: Structural and Electronic Comparison
Compound Substituent Electronic Effects LogP* (Predicted)
Target Compound 4-Methoxy-3-nitrobenzyl Mixed (donor + acceptor) ~2.8
5-Chloro-3-(2,4-dichlorobenzyl)-... 2,4-Dichlorobenzyl Strongly electron-withdrawing ~3.5
6-(1,3-Thiazol-4-yl)-... Thiazolyl Electron-rich (heterocycle) ~1.9
3-[3-(Piperazinyl)Propyl]-... Cyclic amine-propyl Polar, basic ~1.2

*LogP values estimated via fragment-based methods.

Antimicrobial Activity
  • Target Compound: No direct data available.
  • 5-Chloro-3-(2,4-Dichlorobenzyl)-... :
    • Activity: Inhibits E. coli at 512 mg/L; less potent than thiazolyl derivatives .
  • 6-(1,3-Thiazol-4-yl)-... :
    • Activity: MIC = 31.25 μg/mL against M. luteus; synergism between benzoxazolone and thiazole enhances membrane disruption .
Cytotoxic Activity
  • 3-[3-(Cyclic Amino)Propyl]-...: Activity: IC50 = 12–45 μM against leukemia (K562) and cervical cancer (HeLa) cells; mechanism linked to apoptosis induction .
  • 5-Chloro-3-(3-Chloropropyl)-... :
    • Activity: Moderate cytotoxicity (IC50 = 50–80 μM); chloropropyl chain may facilitate DNA alkylation .
Anti-Inflammatory Activity
  • 3-Substituted Benzoxazolones (General): Activity: Inhibition of prostaglandin E2 synthesis (e.g., 3-aminoalkyl derivatives reduce edema in rodent models) . Target Compound’s Nitro Group: Potential pro-drug activation via nitroreductases in inflamed tissues.

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